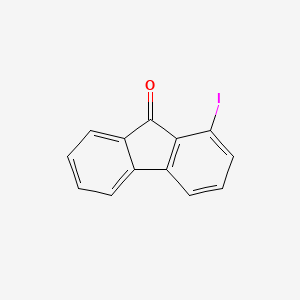

1-Iodo-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

52086-21-2 |

|---|---|

Molecular Formula |

C13H7IO |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

1-iodofluoren-9-one |

InChI |

InChI=1S/C13H7IO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H |

InChI Key |

NUFRSCSTCQDOJM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)I |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)I |

Other CAS No. |

52086-21-2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 9h Fluoren 9 One and Its Functionalized Analogues

Synthesis via Carbon-Carbon Bond Formation with Iodine Precursors

To overcome the regioselectivity challenges of direct iodination, multi-step strategies that build the fluorenone skeleton from specifically functionalized precursors are employed. These methods offer precise control over the placement of substituents like iodine.

A robust method for synthesizing fluoren-9-ones involves the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.govacs.orgnih.gov This approach provides an efficient route to substituted fluoren-9-ones from readily available materials without the need for harsh oxidizing agents. nih.gov The reaction generates an aryne in situ from a precursor like 2-(trimethylsilyl)aryl triflate, which then couples with an o-haloarenecarboxaldehyde in the presence of a palladium catalyst. nih.govacs.org

To synthesize 1-iodo-9H-fluoren-9-one, this reaction would utilize an iodinated aryne precursor or an iodinated 2-halobenzaldehyde. For instance, the reaction between an aryne and an o-iodobenzaldehyde containing an additional iodine atom at the desired position would construct the correctly substituted fluorenone core. The general mechanism is believed to involve the oxidative cyclization of Pd(0) with the aryne to form a palladacycle, followed by oxidative addition of the 2-haloarenecarboxaldehyde, and subsequent reductive elimination to form the fluorenone product. nih.govsci-hub.se

Table 2: Palladium-Catalyzed Annulation for Fluorenone Synthesis

| Aryne Precursor | Aldehyde Component | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(trimethylsilyl)phenyl triflate | 2-Iodobenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | CsF, MeCN/Toluene, 110°C, 12h | 75% | nih.gov |

| 2-(trimethylsilyl)phenyl triflate | 2-Bromo-3-fluorobenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | CsF, MeCN/Toluene, 110°C, 12h | 78% | nih.gov |

| 2-(trimethylsilyl)phenyl triflate | 2-Iodo-3-methoxybenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | CsF, MeCN/Toluene, 110°C, 12h | 78% | nih.gov |

Another powerful palladium-catalyzed method for constructing the fluoren-9-one skeleton is the cyclocarbonylation of o-halobiaryls. nih.govorganic-chemistry.orgacs.orgnih.gov This reaction involves the intramolecular carbonylation of substrates like 2-iodobiphenyls to form the tricyclic ketone. sci-hub.senih.gov The process is highly efficient for producing a wide range of substituted fluoren-9-ones, accommodating both electron-donating and electron-withdrawing groups with high yields and good regioselectivity. nih.govacs.org

For the synthesis of this compound, the starting material would be a 2,x'-diiodobiphenyl. The palladium catalyst, in the presence of carbon monoxide, facilitates the cyclization. Optimal conditions often involve using a phosphine (B1218219) ligand, such as tricyclohexylphosphine, and a base in a solvent like DMF at elevated temperatures. sci-hub.seorganic-chemistry.org The proposed mechanism includes the oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion and subsequent cyclization to yield the fluorenone product. organic-chemistry.org

Table 3: Cyclocarbonylation of o-Halobiaryls to Fluoren-9-ones

| Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Iodobiphenyl (B1664525) | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ | CsOPiv, CO (1 atm), DMF, 110°C, 7h | 100% | organic-chemistry.org |

| 2-Iodo-4'-nitrobiphenyl | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ | CsOPiv, CO (1 atm), DMF, 110°C, 7h | 98% | organic-chemistry.orgnih.gov |

| 2-Iodo-3'-methylbiphenyl | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ | CsOPiv, CO (1 atm), DMF, 110°C, 7h | 99% | organic-chemistry.orgnih.gov |

Recent advancements in synthetic chemistry have led to the development of metal-free strategies for constructing complex aromatic systems. rsc.orghenu.edu.cnhenu.edu.cnresearchgate.net One such method is the [3+3] benzannulation of Morita–Baylis–Hillman carbonates with 1-indanylidenemalononitrile. rsc.orghenu.edu.cn This approach provides direct access to highly functionalized fluorene (B118485) and fluorenone derivatives under mild, metal-free conditions. rsc.orghenu.edu.cnhenu.edu.cn

This strategy involves the reaction of a three-carbon synthon (the Morita-Baylis-Hillman carbonate) with another three-atom component (1-indanylidenemalononitrile) to construct the new benzene (B151609) ring, thereby forming the fluorene framework. rsc.orghenu.edu.cn By adjusting the reaction conditions, the process can be directed to selectively yield either fluorenes or, through subsequent oxidation, fluorenones. henu.edu.cnhenu.edu.cn While direct synthesis of this compound using this specific named reaction has not been detailed, the use of appropriately substituted iodinated starting materials could potentially be adapted to this methodology, offering a novel, metal-free route to the target compound and its analogues. henu.edu.cn

Conversion from Substituted Fluorenes and Fluorenols

The synthesis of this compound can be efficiently achieved by starting with a pre-functionalized fluorene or fluorenol core, upon which a ketone is formed at the C9 position.

Oxidative Transformations to this compound

The oxidation of the methylene (B1212753) bridge in a substituted fluorene, such as 1-iodofluorene, or the hydroxyl group in a fluorenol, like 1-iodofluoren-9-ol, is a direct method for producing the target ketone. Aerobic oxidation presents a green and highly efficient technique for converting 9H-fluorenes into 9-fluorenones. researchgate.net This process can be carried out under ambient conditions using potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF), often resulting in high yields and purity. researchgate.net For example, this method has been successfully scaled for the synthesis of 2,7-dibromofluorenone from 2,7-dibromofluorene. researchgate.net

Alternatively, substituted fluorenols can be readily oxidized to their corresponding fluorenones. A common and effective method involves the use of pyridinium (B92312) chlorochromate (PCC). This reaction proceeds smoothly and generally provides high isolated yields of the fluorenone product. mdpi.com The oxidation of a fluorenol precursor like 1-iodofluoren-9-ol with PCC would yield this compound.

| Precursor Type | Reagent/Catalyst | Conditions | Product | Yield | Citation |

| Substituted 9H-Fluorene | KOH / Air | Ambient, THF | Substituted 9-Fluorenone (B1672902) | High | researchgate.net |

| Substituted Fluorenol | Pyridinium Chlorochromate (PCC) | N/A | Substituted 9-Fluorenone | 73-98% | mdpi.com |

Advanced Catalytic Approaches in Fluorenone Synthesis Relevant to Iodinated Derivatives

Modern organic synthesis has produced several advanced catalytic methods for constructing the fluorenone scaffold. These techniques, including C-H activation and cycloadditions, offer novel and efficient routes that can be adapted for the synthesis of iodinated derivatives like this compound.

C-H Activation and Functionalization Cascades

Palladium-catalyzed C-H activation has emerged as a powerful tool for fluorenone synthesis. One notable method involves the direct synthesis from benzaldehydes and aryl iodides through a Pd(II)-catalyzed C(sp²)-H functionalization cascade. acs.orgresearchgate.net This process utilizes an inexpensive transient directing group, such as anthranilic acid, which facilitates a dual C-H activation sequence. acs.orgresearchgate.net The reaction is compatible with a variety of substituted starting materials, meaning that the use of an iodinated benzaldehyde (B42025) or aryl iodide could provide a direct route to iodinated fluorenones. researchgate.net

Other C-H activation strategies include the ortho-arylation of benzylamines followed by cyclization, which can be directed by various functional groups to achieve regioselectivity. sci-hub.se For instance, a domino reaction for fluorenone synthesis has been reported involving the regioselective ortho-arylation of a benzylamine (B48309) with an iodobenzene (B50100) derivative in the presence of a Pd(OAc)₂ catalyst. sci-hub.se

| Reactant 1 | Reactant 2 | Catalyst / Directing Group | Key Transformation | Relevance to Iodinated Derivatives | Citation |

| Benzaldehyde | Aryl Iodide | Pd(OAc)₂ / Anthranilic Acid | Dual C-H Functionalization Cascade | Use of iodinated reactants can produce iodinated fluorenones. | acs.orgresearchgate.net |

| Benzylamine | Iodobenzene | Pd(OAc)₂ / Ag₂O | Ortho-arylation via C(sp²)-H and C(sp³)-H activation | Use of substituted iodobenzene can introduce functionalities. | sci-hub.se |

Heterogeneous Catalysis for Fluorenone Ring Formation

Heterogeneous catalysis offers significant advantages, including easier catalyst separation and recyclability. acs.org In the context of fluorenone synthesis, this approach is often applied to the oxidation step. For example, the aerobic oxidation of fluorene to fluorenone can be performed using a Na-promoted bimetallic hydroxide heterogeneous catalyst. bilkent.edu.tr The principles of surface organometallic chemistry (SOMC) guide the design of such catalysts, where oxide surfaces like silica (B1680970) (SiO₂) are treated as anionic ligands to support well-defined, site-isolated metal centers. acs.org While specific examples of complete fluorenone ring formation via heterogeneous catalysis are less common, the oxidation of a pre-formed 1-iodofluorene using a custom-designed heterogeneous catalyst represents a viable application of this strategy.

Catalytic [2+2+2] Cyclotrimerization Strategies

Catalytic [2+2+2] cyclotrimerization is an elegant strategy for constructing the aromatic core of fluorene derivatives from alkyne-containing precursors. This method can be used to synthesize selectively substituted fluorenols by reacting diynes with various alkynes. mdpi.comnih.gov The choice of catalyst influences the regioselectivity of the addition; for example, ruthenium-based catalysts like Cp*Ru(cod)Cl tend to yield 2,4-disubstituted fluorenols, while rhodium-based catalysts often produce 3,4-regioisomers. mdpi.com These fluorenol intermediates can then be oxidized to the corresponding fluorenones. mdpi.com

More directly, an iridium-catalyzed [2+2+2] cycloaddition can synthesize fluorenone derivatives in a single step. mdpi.com This reaction involves the cyclization of a benzene-linked ketodiyne with an alkyne. The use of an iridium catalyst, such as [Ir(cod)Cl]₂, combined with a specific phosphine ligand, can afford the fluorenone product in excellent yield. mdpi.com By incorporating an iodine atom into one of the alkyne precursors, this method could be adapted to produce this compound.

| Strategy | Reactants | Catalyst System | Product | Yield | Citation |

| Two-Step (via Fluorenol) | Diyne + Alkyne | Cp*Ru(cod)Cl or RhCl(PPh₃)₃ | Substituted Fluorenol | Good | mdpi.comnih.gov |

| One-Step | Benzene-linked Ketodiyne + Alkyne | [Ir(cod)Cl]₂ / F-dppe | Fluorenone derivative | 94% | mdpi.com |

Microwave-Assisted Palladium-Mediated Cyclizations

The application of microwave irradiation can dramatically accelerate organic reactions. A notable example is the intramolecular palladium-mediated cyclization of o-iodobenzophenones to yield fluoren-9-ones. informahealthcare.comresearchgate.net This transformation is typically catalyzed by a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], in the presence of a base like cesium carbonate (Cs₂CO₃). informahealthcare.com The use of microwave energy significantly reduces reaction times to as little as 30–45 minutes, while still achieving high product yields ranging from 56% to 92%. informahealthcare.comresearchgate.net To apply this method for the synthesis of this compound, a di-iodinated benzophenone (B1666685) precursor would be required, which would undergo an intramolecular C-C bond formation to construct the five-membered ring of the fluorenone core.

| Precursor | Catalyst | Base (equiv.) | Solvent | Conditions | Yield | Citation |

| Substituted 2-Iodobenzophenone | PdCl₂(PPh₃)₂ (10 mol%) | Cs₂CO₃ (2) | DMA | Microwave, 150 °C, 30 min | up to 78% | informahealthcare.com |

Green Chemistry Aspects and Sustainable Synthesis of this compound

The development of synthetic methodologies in alignment with the principles of green chemistry has become a paramount objective in modern organic chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through this lens, with a focus on improving efficiency, reducing waste, and utilizing more environmentally benign materials and conditions.

In recent years, significant strides have been made in developing greener synthetic routes to the fluorenone core structure. These strategies often focus on the use of safer solvents, the development of highly efficient catalytic systems, and the implementation of reaction pathways with high atom economy.

One notable advancement is the use of water as a solvent for the synthesis of bromo- and nitro-substituted fluorenones, achieving high yields of 90-98%. researchgate.net This approach offers a significant environmental advantage over traditional methods that rely on volatile and often toxic organic solvents. researchgate.net The principles of green chemistry also encourage solvent-free reactions, which can be achieved through techniques like grinding at room temperature. researchgate.net

Catalysis plays a central role in the sustainable synthesis of fluorenones. Palladium-catalyzed reactions, for instance, have been extensively developed for the construction of the fluorenone skeleton. These methods include the cyclocarbonylation of o-halobiaryls, which can produce a variety of substituted fluoren-9-ones in very high yields. acs.org A significant green improvement in this area is the use of vinylene carbonate as a carbon monoxide transfer agent, which circumvents the need to handle toxic carbon monoxide gas directly. nih.gov Furthermore, domino reactions catalyzed by palladium have enabled the one-pot synthesis of fluorenones from simple starting materials like benzylamines and iodo arenes, efficiently constructing multiple carbon-carbon bonds in a single process. acs.org

Another key aspect of green synthesis is the choice of oxidizing agents. Traditional oxidants like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) are effective but generate toxic heavy metal waste. researchgate.net A much greener alternative is the use of aerobic oxidation, which employs air as the oxidant. researchgate.netrsc.org The synthesis of 9-fluorenones from 9H-fluorenes can be achieved with high efficiency using air in the presence of a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF). researchgate.net This method is mild, produces high yields, and has been successfully scaled up for industrial production. researchgate.net

Hypervalent iodine compounds are also emerging as valuable, environmentally friendly reagents in organic synthesis. core.ac.uk They can perform transformations similar to transition metals but with a more favorable environmental profile. core.ac.uk

The application of these green principles to the specific synthesis of this compound can be envisioned through several pathways. For example, a palladium-catalyzed carbonylative cyclization of a precursor like 2,x-diiodobiphenyl could be employed. Alternatively, a two-step process involving the synthesis of 1-iodo-9H-fluorene followed by a clean, aerobic oxidation would represent a sustainable route to the target molecule.

The following table summarizes some of the green and sustainable methodologies applicable to the synthesis of the fluorenone core, which could be adapted for this compound.

| Synthetic Method | Key Reagents/Catalysts | Solvent/Conditions | Green Chemistry Advantages | Relevant Precursors for this compound |

| Aqueous Bromination/Nitration | N-Bromosuccinimide / Nitric Acid | Water | - Use of a non-toxic, readily available solvent.- Simple workup procedures. researchgate.net | 9H-Fluoren-9-one (for subsequent iodination) |

| Palladium-Catalyzed Cyclocarbonylation | Palladium acetate, Ligands | Organic Solvents | - High yields and regioselectivity.- Catalytic amounts of palladium reduce waste. acs.org | 2,x-diiodobiphenyl |

| Palladium-Catalyzed Annulation | Palladium catalyst, Vinylene Carbonate | Organic Solvents | - Avoids the use of toxic carbon monoxide gas. nih.gov | 2-Iodobiphenyl derivatives |

| Aerobic Oxidation | Air, Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) / ambient conditions | - Uses air as a clean and abundant oxidant.- High atom economy.- Mild reaction conditions and high yields. researchgate.netrsc.org | 1-Iodo-9H-fluorene |

| Domino Oxidative Palladium-Catalysis | Palladium catalyst | Organic Solvents | - One-pot synthesis forms multiple bonds.- Increases overall efficiency and reduces purification steps. acs.org | Benzylamines and iodo arenes |

Reactivity and Mechanistic Investigations of 1 Iodo 9h Fluoren 9 One

C-I Bond Activation in Cross-Coupling Reactions

The carbon-iodine bond in 1-Iodo-9H-fluoren-9-one is the most labile among the corresponding aryl halides, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The iodine atom acts as a good leaving group, facilitating oxidative addition to low-valent metal catalysts, typically palladium complexes, which initiates the catalytic cycle. fiveable.me This high reactivity enables the formation of new carbon-carbon and carbon-nitrogen bonds at the C1 position under relatively mild conditions.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, and this compound is an effective substrate for this reaction. When reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, it yields 1-aryl-9H-fluoren-9-one derivatives. The reaction is compatible with a wide range of functional groups on the boronic acid partner. nih.govnih.govresearchgate.net The electron-withdrawing nature of the fluorenone carbonyl group enhances the electrophilicity of the C1 position, making the C-I bond particularly susceptible to oxidative addition by the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Phenylboronic acid | Source of aryl group |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | SPhos, PPh₃ | Stabilizes catalyst, promotes activity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid, neutralizes HX |

| Solvent | Toluene, Dioxane, H₂O/Acetonitrile | Reaction medium |

| Product | 1-Phenyl-9H-fluoren-9-one | Arylated fluorenone |

Sonogashira Coupling for Alkynylation

For the synthesis of 1-alkynyl-9H-fluoren-9-one derivatives, the Sonogashira coupling is the premier method. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper complexes. gold-chemistry.orgwikipedia.org The reactivity of aryl iodides is the highest among aryl halides for this transformation, often allowing the reaction to proceed under mild conditions, such as at room temperature. wikipedia.org A variety of terminal alkynes, bearing both alkyl and aryl substituents, can be successfully coupled. researchgate.net

Table 2: Typical Parameters for Sonogashira Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Phenylacetylene | Source of alkynyl group |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Cu Co-catalyst | CuI | Activates the alkyne |

| Base | NEt₃, Piperidine | Alkyne deprotonation, neutralizes HX |

| Solvent | THF, DMF | Reaction medium |

| Product | 1-(Phenylethynyl)-9H-fluoren-9-one | Alkynylated fluorenone |

Buchwald-Hartwig Amination Reactions

The formation of a C-N bond at the C1 position can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples this compound with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and related nitrogen nucleophiles with aryl iodides. beilstein-journals.orgrsc.org The reaction typically requires a palladium precursor, a suitable ligand, and a strong base. acsgcipr.org

Table 3: General Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Aniline, Morpholine | Nitrogen source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | XPhos, BINAP | Stabilizes catalyst, promotes reductive elimination |

| Base | NaOt-Bu, K₃PO₄ | Amine deprotonation, promotes catalyst regeneration |

| Solvent | Toluene, Dioxane | Reaction medium |

| Product | 1-Anilino-9H-fluoren-9-one | Aminated fluorenone |

Nucleophilic and Electrophilic Reactivity at the Fluorenone Core

The fluorenone core of this compound exhibits dual reactivity. The carbonyl carbon at the C9 position is a prominent electrophilic site, while the electron-deficient aromatic system can also react with potent nucleophiles.

The most significant electrophilic site is the carbonyl carbon (C9). It is highly polarized due to the electronegativity of the oxygen atom, making it susceptible to attack by a wide range of nucleophiles, such as hydrides (e.g., from NaBH₄) or organometallic reagents (e.g., Grignard reagents). quizlet.comlibretexts.orgmsu.edu This reaction typically leads to the formation of a tetrahedral intermediate which, upon protonation, yields the corresponding 9-fluorenol derivative. quizlet.comyoutube.com

Conversely, the aromatic rings of the fluorenone system are generally electron-deficient due to the electron-withdrawing effect of the carbonyl group. This effect makes the ring system itself a target for potent nucleophiles, although this reactivity is less commonly exploited than cross-coupling at the C-I bond. The presence of the iodo substituent further influences the electronic landscape of its parent ring.

Intramolecular Cyclization Pathways

Derivatives of this compound, synthesized via the cross-coupling reactions described above, can be designed to undergo subsequent intramolecular cyclization reactions. researchgate.net By introducing a functional group at the C1 position that contains a suitably positioned nucleophile or reactive partner, new polycyclic aromatic systems can be constructed.

For example, a 1-alkynyl-9H-fluoren-9-one, produced from a Sonogashira reaction, could potentially undergo an intramolecular reaction where another part of the molecule adds across the alkyne. Similarly, a biaryl system formed via a Suzuki coupling could undergo a subsequent palladium-catalyzed C-H activation to form a new ring. acs.org These tandem or domino reactions, which combine an intermolecular cross-coupling with an intramolecular cyclization, are powerful strategies for the efficient synthesis of complex fluorenone-containing architectures. nih.govrsc.org

Radical Reaction Pathways Involving the Iodo-Substituent

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This can be initiated under various conditions, such as photolysis, high temperatures, or through single-electron transfer (SET) from a suitable reductant or catalyst. nih.govasiaresearchnews.com

Once formed, the 1-(9-oxo-9H-fluorenyl) radical is a highly reactive intermediate. It can participate in a variety of radical processes. A common pathway is hydrogen atom abstraction from a donor molecule, resulting in the net reduction of the starting material to 9H-fluoren-9-one. Alternatively, this radical can be trapped by other radical species or add to unsaturated systems like alkenes or alkynes, initiating radical cascade reactions. researchgate.netacs.org While less controlled than transition-metal-catalyzed pathways, radical reactions offer a distinct approach to functionalizing the fluorenone core.

Detailed Reaction Mechanism Elucidation

Information regarding the detailed reaction mechanism of this compound is not present in the available scientific literature.

Spectroscopic Monitoring of Reaction Intermediates

No specific studies employing spectroscopic techniques to monitor the reaction intermediates of this compound have been found.

Kinetic Isotope Effect (KIE) Studies

There are no published kinetic isotope effect studies specifically investigating the reaction mechanisms of this compound.

Intermediate Capture Experiments

No experimental data from intermediate capture experiments involving this compound could be located in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of 1 Iodo 9h Fluoren 9 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

The assignment of NMR spectra for 1-Iodo-9H-fluoren-9-one involves predicting the chemical shifts (δ) for its seven aromatic protons and thirteen carbons. These predictions are based on the known assignments for 9-fluorenone (B1672902), with adjustments made for the electronic effects of the iodine substituent at the C1 position. The iodine atom is expected to exert a significant anisotropic effect and a moderate electron-withdrawing inductive effect, which will influence the chemical shifts of the nearby nuclei.

For the parent 9-fluorenone, protons closer to the electron-withdrawing carbonyl group (e.g., H4 and H5) are shifted downfield bmrb.iochegg.com. In this compound, the proton at the C2 position would be expected to show a notable downfield shift due to the deshielding effect of the adjacent iodine atom. Similarly, the signal for the C1 carbon would be shifted significantly upfield due to the "heavy atom effect" of the directly bonded iodine, while adjacent carbons (C2 and C9a) would experience downfield shifts.

Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on substituent effects on the 9-fluorenone scaffold.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.80 - 7.95 | d |

| H-3 | 7.30 - 7.45 | t |

| H-4 | 7.60 - 7.75 | d |

| H-5 | 7.65 - 7.80 | d |

| H-6 | 7.25 - 7.40 | t |

| H-7 | 7.45 - 7.60 | t |

Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on substituent effects on the 9-fluorenone scaffold.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 90 - 100 |

| C-2 | 140 - 145 |

| C-3 | 129 - 132 |

| C-4 | 124 - 127 |

| C-4a | 134 - 137 |

| C-4b | 135 - 138 |

| C-5 | 124 - 127 |

| C-6 | 129 - 132 |

| C-7 | 134 - 137 |

| C-8 | 120 - 123 |

| C-8a | 134 - 137 |

| C-9 | 192 - 195 |

To unambiguously confirm the assignments made from 1D NMR spectra, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the connectivity between adjacent protons (³J-coupling). For instance, a cross-peak between the signals for H-2 and H-3, and between H-3 and H-4, would confirm their positions on the same aromatic ring.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C=O and other substituted carbons) are not observed. This would help distinguish the protonated aromatic carbons from the quaternary carbons in this compound.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons they are attached to. Each aromatic CH group would produce a cross-peak, definitively linking specific proton signals to their corresponding carbon signals.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₇IO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of approximately 305.959. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

Electron ionization (EI) is a common method that induces fragmentation. The fragmentation of this compound is expected to follow pathways characteristic of aromatic ketones and halogenated aromatic compounds. Key fragmentation steps would likely include:

Loss of an iodine radical: A primary fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment ion [M-I]⁺ at m/z 179. This fragment corresponds to the fluorenone cation radical.

Loss of carbon monoxide: Aromatic ketones typically undergo the loss of a neutral CO molecule. The molecular ion could lose CO to give a fragment at m/z 278, or the [M-I]⁺ fragment could lose CO to produce a fragment at m/z 151.

Formation of smaller aromatic fragments: Further fragmentation could lead to smaller, stable aromatic ions.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 306 | [C₁₃H₇IO]⁺ (Molecular Ion, [M]⁺) |

| 278 | [C₁₂H₇I]⁺ ([M-CO]⁺) |

| 179 | [C₁₃H₇O]⁺ ([M-I]⁺) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For the parent 9-fluorenone, this peak appears around 1710-1720 cm⁻¹ nist.govnist.gov. The substitution of iodine is not expected to shift this frequency significantly. Other characteristic absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-I stretching: A weak to medium absorption expected in the far-infrared region, typically between 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 9-fluorenone in a solvent like ethanol (B145695) or cyclohexane (B81311) shows several absorption bands corresponding to π→π* and n→π* electronic transitions nist.govguidechem.com. The fluorenone moiety itself is a chromophore. The introduction of an iodine atom, which has lone pairs of electrons, acts as an auxochrome. This is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) for the π→π* transitions. The weak n→π* transition of the carbonyl group, typically observed at longer wavelengths, may also be affected.

Typical Spectroscopic Data for the Fluorenone Scaffold

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | C=O Stretch | 1710 - 1720 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| IR | C-I Stretch | 500 - 600 |

| UV-Vis | π→π* Transition | ~250-300 (shifted for iodo-derivative) |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

The fluorenone core is known to be largely planar. The analysis of this compound would confirm this planarity and provide the exact C-I, C-C, and C=O bond lengths and the bond angles throughout the fused ring system.

The way molecules arrange themselves in a crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to dictate the crystal packing:

π–π Stacking: The planar aromatic fluorenone systems are likely to stack on top of one another, a common feature in the crystal structures of aromatic compounds, including fluorenone derivatives nih.govresearchgate.net. These interactions are crucial for stabilizing the crystal lattice.

Halogen Bonding: A key and highly directional interaction expected for this molecule is halogen bonding. The iodine atom, having an electropositive region on its outermost surface (the σ-hole), can act as a halogen bond donor, interacting with an electron-rich atom, such as the carbonyl oxygen of a neighboring molecule (C-I···O=C). This type of interaction is a powerful tool in crystal engineering and would likely play a significant role in the supramolecular assembly of this compound.

The interplay of these interactions—π–π stacking, halogen bonding, and weak hydrogen bonds—would define the specific three-dimensional architecture of the crystal lattice of this compound.

Polymorphism Studies and Their Crystallographic Implications

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals due to its profound impact on the physical and chemical properties of a compound. While extensive research into the polymorphism of various organic molecules has been conducted, specific and detailed studies on this compound are not extensively documented in publicly available literature. However, by examining the crystallographic data of the parent molecule, 9H-fluoren-9-one, and related derivatives, we can infer the potential for and implications of polymorphism in this class of compounds.

The crystal structure of the parent compound, 9H-fluoren-9-one, has been a subject of interest. It crystallizes in the orthorhombic space group P212121. The molecular structure is nearly planar, and the crystal packing is influenced by a combination of van der Waals forces and C—H···O hydrogen bonds. This planarity and the potential for various intermolecular interactions, such as halogen bonding introduced by the iodine substituent in this compound, are key factors that could give rise to different polymorphic forms.

The introduction of a bulky and polarizable iodine atom at the C1 position of the fluorenone core is expected to significantly influence the intermolecular interactions and, consequently, the crystal packing. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, could become a dominant factor in the supramolecular assembly of this compound. The strength and directionality of these I···O, I···π, or I···I interactions could lead to the formation of different crystal lattices, resulting in polymorphism.

For instance, studies on other halogenated aromatic compounds have demonstrated the existence of polymorphs that differ in the nature of their halogen bonds. These differences in crystal packing can lead to variations in key physical properties such as melting point, solubility, and even optical properties.

While specific crystallographic data for polymorphs of this compound are not available, we can present the crystallographic data for the parent compound to provide a baseline for understanding the structural framework.

Table 1: Crystallographic Data for 9H-fluoren-9-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈O |

| Formula Weight | 180.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.361(2) |

| b (Å) | 18.991(4) |

| c (Å) | 5.723(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 908.5(3) |

| Z | 4 |

The crystallographic implications of polymorphism in this compound, were it to be observed, would be significant. Different polymorphs could exhibit distinct spectroscopic signatures in their solid-state NMR and IR spectra due to the different molecular environments. Furthermore, their thermal properties, as studied by techniques like differential scanning calorimetry (DSC), would likely show different melting points and enthalpies of fusion. From a materials science perspective, properties such as charge transport and photoluminescence could also be polymorph-dependent, making the controlled crystallization of a specific polymorph a crucial aspect of any potential application.

Computational and Theoretical Chemistry of 1 Iodo 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. nih.gov DFT calculations are used to optimize the molecular structure of 1-Iodo-9H-fluoren-9-one, predicting key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For the parent 9-fluorenone (B1672902) scaffold, the molecule is known to be planar. The introduction of an iodine atom at the C1 position is expected to cause minor distortions in the local geometry due to steric and electronic effects, such as a slight elongation of the C1-I bond and small changes in the adjacent C-C bond lengths and angles within the aromatic ring. DFT calculations, typically using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311++G(d,p) for main group elements and a larger basis set with effective core potentials for iodine), can precisely quantify these parameters. scispace.comscispace.com

The electronic properties are also a primary output of DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and optoelectronic characteristics. The energies of these frontier orbitals and the resulting HOMO-LUMO gap (Egap) indicate the molecule's chemical stability and the energy required for electronic excitation. mdpi.com Studies on substituted 9-fluorenones have shown that the nature and position of substituents significantly tune the HOMO and LUMO energy levels. researchgate.netsemanticscholar.org An iodine atom, being electronegative but also polarizable, is expected to influence the energy gap, which in turn affects the molecule's potential applications in organic electronics. researchgate.netsemanticscholar.org

Table 1: Representative Calculated Electronic Properties for Substituted 9-Fluorenone Scaffolds

| Compound | Method/Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 9-Fluorenone | DFT/B3LYP | -6.58 | -2.45 | 4.13 |

| 2,7-Dinitro-9-fluorenone | DFT/B3LYP | -8.01 | -4.22 | 3.79 |

| 2,7-Diamino-9-fluorenone | DFT/B3LYP | -5.35 | -1.88 | 3.47 |

Note: The data in this table are illustrative, based on trends observed for substituted fluorenones, and serve to demonstrate the type of information generated by DFT calculations. Actual values for this compound would require a specific calculation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the step-by-step mechanisms of chemical reactions. mdpi.com They allow researchers to map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. fiveable.me For a molecule like this compound, which is a versatile synthetic intermediate, these calculations can elucidate the pathways of common reactions such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.govrsc.org

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. fiveable.me Locating the TS and calculating its energy relative to the reactants provides the activation energy or energy barrier (ΔE‡) of the reaction, which is a key determinant of the reaction rate.

For instance, in a Suzuki-Miyaura cross-coupling reaction, where the C-I bond of this compound is coupled with an organoboron compound, DFT calculations can model the entire catalytic cycle. This includes the oxidative addition of the C-I bond to a palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govnih.gov Computational studies on model systems have shown that oxidative addition is often the rate-determining step for aryl halides. nih.gov By calculating the energy barriers for each step, chemists can understand the reaction kinetics and devise strategies to optimize reaction conditions. rsc.orgresearchgate.netmdpi.com

When a molecule has multiple potential reaction sites, computational chemistry can predict the regioselectivity of a reaction. rsc.org For this compound, a nucleophilic attack could potentially occur at several positions on the aromatic rings. The prediction of the most likely site of attack can be guided by analyzing the molecule's electronic structure. nih.gov

Methods for predicting regioselectivity include:

Frontier Molecular Orbital (FMO) Theory: In many reactions, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is dominant. For a nucleophilic attack on this compound, the regions of the molecule where the LUMO has the largest lobes are the most likely sites of attack. wuxiapptec.com

Electrostatic Potential Mapping: As discussed in section 5.5, the electrostatic potential map highlights electron-poor (positive potential) regions, which are susceptible to nucleophilic attack.

Calculation of Reaction Intermediates: The relative stability of potential intermediates formed by attack at different positions can be calculated. The pathway proceeding through the most stable intermediate is generally favored.

Stereoselectivity, which relates to the three-dimensional arrangement of atoms, is less of a concern for reactions at the planar aromatic core of this compound itself, but it becomes critical if chiral centers are formed in the product or if the molecule interacts with a chiral catalyst.

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. scispace.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation and for distinguishing between isomers. wu.ac.th

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. arxiv.org The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com TD-DFT calculations can explain how structural modifications, such as the introduction of the iodo-substituent, affect the color and photophysical properties of the fluorenone chromophore. elsevierpure.com

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Related Aromatic Ketone

| Property | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR (C=O) | DFT/GIAO | 193.5 ppm | 192.9 ppm |

| ¹H NMR (H2/H7) | DFT/GIAO | 7.55 ppm | 7.49 ppm |

| UV-Vis λ_max | TD-DFT | 330 nm | 335 nm |

Note: Data pertains to the parent 9-fluorenone molecule and serves to illustrate the typical accuracy of computational predictions. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the core tricyclic system is rigid and essentially planar. Therefore, extensive conformational analysis is generally not necessary unless it is part of a larger, more flexible molecular system.

Molecular Dynamics (MD) simulations, however, can provide valuable information about the molecule's behavior over time. uzh.ch In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with forces calculated using a force field or quantum mechanical methods (ab initio MD). uzh.ch MD simulations can be used to study the solvation of this compound, its diffusion in a medium, or its interaction and binding dynamics with a biological target like an enzyme or receptor.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its physical properties and chemical reactivity. Computational chemistry offers several ways to analyze this distribution.

Mulliken charge analysis is a method that partitions the total electron density among the atoms in a molecule, assigning a partial charge to each atom. researchgate.net While the specific values can be method-dependent, they provide a qualitative picture of the charge distribution.

A more visual and chemically intuitive tool is the Molecular Electrostatic Potential (MEP) map . The MEP is the potential experienced by a positive point charge at various locations on the molecule's electron density surface. researchgate.net The map is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms and are sites for electrophilic attack. For this compound, a strong negative potential is expected around the carbonyl oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow regions represent areas of near-neutral potential.

A particularly interesting feature for halogenated compounds is the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond. This positive cap arises from the anisotropic distribution of electron density and is responsible for the ability of halogens to act as Lewis acids and form halogen bonds. An MEP map of this compound would clearly visualize this feature on the iodine atom, highlighting its potential to engage in specific non-covalent interactions. youtube.com

Research Applications of 1 Iodo 9h Fluoren 9 One in Chemical Synthesis and Advanced Materials

Building Block in Complex Organic Molecule Synthesis

1-Iodo-9H-fluoren-9-one serves as a pivotal intermediate for constructing larger, more intricate molecular frameworks. Its utility stems from the strategic placement of the iodo group on the fluorenone core, which allows for selective chemical transformations.

The synthesis of complex, nitrogen-doped Polycyclic Aromatic Hydrocarbons (PAHs) can be achieved through cascade reactions involving aryl halides. researchgate.netnih.govdesy.de this compound is an ideal substrate for such transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov By reacting this compound with various arylboronic acids or esters, the iodine atom can be substituted with an aryl group, effectively extending the conjugated π-system. This methodology allows for the systematic construction of larger PAHs where the fluorenone unit is fused or linked to other aromatic systems. This step-wise approach provides precise control over the final structure, which is crucial for tuning the electronic and optical properties of the resulting PAHs. researchgate.netnih.gov

The fluorenone backbone can be incorporated into larger heterocyclic structures. Palladium-catalyzed processes, such as cyclocarbonylation of o-halobiaryls, are powerful methods for creating fluorenone systems, including those containing fused rings like indole, thiophene, and benzofuran. acs.org Similarly, this compound can be used as a starting point for building fused systems. The iodine atom and the adjacent ketone functionality offer dual points for annulation reactions, where new rings are constructed onto the existing fluorenone framework. For example, a palladium-catalyzed annulation involving arynes can be used to synthesize various carbocyclic ring systems in a single step. researchgate.net This approach is valuable for accessing complex, nitrogen-rich heterocyclic compounds, which are significant motifs in pharmaceuticals and functional materials. researchgate.net

The carbon-iodine (C-I) bond in this compound is the key to its versatility, enabling the introduction of a wide array of functional groups through well-established cross-coupling reactions. nih.govmdpi.com The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency. researchgate.net

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or vinyl groups. mdpi.com

Mizoroki-Heck Reaction: Coupling with alkenes to introduce vinyl substituents. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding alkynyl-substituted fluorenones.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, leading to amino-functionalized fluorenones.

Stille Coupling: C-C bond formation using organotin reagents.

This wide range of possible transformations allows for the synthesis of a diverse library of fluorenone derivatives from a single, readily accessible precursor.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Functional Group Introduced |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(sp²) - C(sp²) | Aryl |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²) - C(sp²) | Alkenyl (Vinyl) |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst / Base | C(sp²) - C(sp) | Alkynyl |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | C(sp²) - N | Amino |

| Stille | Organostannane | Pd catalyst | C(sp²) - C(sp²) | Aryl / Vinyl |

Role as a Ligand or Pre-Catalyst in Organometallic Chemistry

Beyond its use as a structural component, the fluorenone moiety can participate directly in organometallic chemistry, either by coordinating to a metal center as a ligand or by acting as a precursor to a catalytically active species.

The this compound molecule possesses features that make it a candidate for designing catalytic systems. The oxygen atom of the carbonyl group and the extensive π-system of the aromatic rings can coordinate to metal centers, such as iridium, forming stable organometallic complexes. thieme-connect.de Furthermore, the C-I bond can undergo oxidative addition to a low-valent metal center (e.g., Palladium(0)), which is the initial step in many catalytic cycles. acs.org This reactivity allows this compound to serve as a "pre-catalyst," a stable precursor that generates the active catalytic species in situ. For example, in a palladium-catalyzed reaction, the oxidative addition of the C-I bond to Pd(0) would form an arylpalladium(II) intermediate, which is the key player in subsequent cross-coupling steps. acs.orglabxing.com This approach is integral to the development of catalysts for fine chemical synthesis.

Development of Advanced Organic Materials

Fluorene-based compounds are a critical class of materials in the field of organic electronics due to their high photoluminescence quantum yields, good thermal stability, and excellent charge transport properties. researchgate.net this compound is a valuable monomer for the synthesis of functional polymers and small molecules used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netsigmaaldrich.com

The C-I bond is the synthetic handle used to incorporate the fluorenone unit into a polymer backbone. Through palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, this compound can be copolymerized with other aromatic monomers. kennesaw.edunih.gov This process allows for the creation of π-conjugated polymers where the electronic and optical properties can be precisely tuned by the choice of the comonomer. kennesaw.edu For instance, copolymerizing an electron-rich fluorene (B118485) unit with an electron-deficient comonomer can narrow the polymer's bandgap, shifting its absorption and emission to longer wavelengths, which is a key strategy in designing materials for full-color displays and efficient solar cells. kennesaw.edunih.gov The ability to create highly functionalized, high-performance conjugated polymers from this iodo-functionalized monomer underscores its importance in materials science. rsc.org

| Material Type | Synthetic Route | Key Property | Potential Application |

| Conjugated Polymer | Suzuki Polycondensation | Tunable Emission Wavelength | Organic Light-Emitting Diodes (OLEDs) |

| Small Molecule Emitter | Suzuki/Sonogashira Coupling | High Quantum Yield | OLEDs, Organic Lasers |

| Polymer Semiconductor | Stille Polycondensation | Charge Carrier Mobility | Organic Field-Effect Transistors (OFETs) |

| Donor-Acceptor Polymer | Suzuki Polycondensation | Broad Absorption Spectrum | Organic Photovoltaics (OPVs) |

Precursors for Optoelectronic Polymers and Semiconductors

This compound is a valuable monomer in the synthesis of conjugated polymers for optoelectronic applications. The iodo group at the 1-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern polymer chemistry. Methodologies such as the Suzuki-Miyaura and Sonogashira reactions are extensively used to construct the carbon-carbon bonds that form the backbone of these polymers.

In a typical Suzuki-Miyaura coupling, the iodo-substituted fluorenone can be reacted with a variety of aryl or vinyl boronic acids or esters. This reaction, catalyzed by a palladium complex, facilitates the formation of a new C-C bond, extending the π-conjugated system of the resulting polymer. This extended conjugation is crucial for the material's ability to transport charge carriers, a fundamental requirement for any organic semiconductor. Similarly, the Sonogashira reaction allows for the coupling of this compound with terminal alkynes, introducing triple bonds into the polymer backbone. This can further influence the material's rigidity, electronic properties, and potential for intermolecular interactions.

The versatility of these coupling reactions allows for the incorporation of a wide array of functional groups into the final polymer structure. By carefully selecting the coupling partner, researchers can systematically tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of the resulting polymer. This control is essential for designing materials with specific charge-transport characteristics suitable for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorenone unit itself imparts desirable electron-accepting properties to the polymer, which can be balanced by the choice of electron-donating co-monomers to create donor-acceptor architectures with tailored band gaps.

Fluorenone-Based Light-Emitting Materials and Dyes: Design Principles and Synthetic Access

The fluorenone core is an excellent chromophore, and its derivatives are widely explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent dyes. The synthesis of these materials from this compound leverages the same powerful cross-coupling reactions used in polymer synthesis, but applied to the creation of discrete, well-defined small molecules.

The design of fluorenone-based light-emitting materials is guided by several key principles. The core fluorenone unit acts as an electron acceptor and an emissive center. By attaching various electron-donating groups to the fluorenone scaffold via the 1-position, a donor-acceptor (D-A) structure can be created. This D-A architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, which can result in a large Stokes shift and emission in the visible region of the spectrum. The color of the emitted light can be precisely tuned by modifying the strength of the donor and acceptor moieties.

Synthetic access to these materials is again provided by palladium-catalyzed reactions. For example, a Suzuki coupling between this compound and a boronic acid derivative of an electron-donating group, such as a triphenylamine (B166846) or carbazole (B46965) unit, can yield a D-A dye. The specific choice of the donor group, as well as any additional substituents on the fluorenone ring, allows for fine-tuning of the emission wavelength, quantum yield, and other photophysical properties. This modular approach provides a powerful platform for developing a wide range of light-emitting materials with tailored characteristics for specific applications, from blue-emitting materials for displays to fluorescent probes for biological imaging.

Application in Organic Electronic Devices (e.g., as hole transport materials)

In addition to their use as emissive materials, fluorenone derivatives are also being developed for other roles in organic electronic devices, such as charge transport layers. Specifically, materials derived from this compound have shown promise as hole transport materials (HTMs). An effective HTM must possess a suitable HOMO energy level for efficient hole injection from the anode, as well as good hole mobility to transport charges to the emissive layer.

The synthesis of fluorenone-based HTMs often involves attaching hole-transporting moieties, such as triarylamines, to the fluorenone core. A US patent details a method for preparing various 1-substituted fluorenones, including this compound, which serve as key intermediates. These iodo-fluorenones can then be subjected to coupling reactions, like the Buchwald-Hartwig amination, to link them with amine-containing molecules.

Influence of Iodo-Substitution on Material Performance and Tunable Emission

The presence and position of a halogen substituent on the fluorenone core can have a profound impact on the resulting material's performance. The iodo-substitution at the 1-position of 9H-fluoren-9-one is not merely a synthetic handle; it also influences the electronic and photophysical properties of the molecule and any subsequent materials derived from it.

One of the key effects of halogen substitution is the "heavy atom effect." The presence of a heavy atom like iodine can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This can influence the emissive properties of the material. While often leading to quenching of fluorescence in favor of phosphorescence, this effect can be strategically utilized in the design of materials for specific applications, such as triplet emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency.

Furthermore, the electronic nature of the iodo-substituent can alter the energy levels of the fluorenone core. Iodine is an electronegative atom, and its electron-withdrawing inductive effect can lower both the HOMO and LUMO energy levels of the molecule. This can be used to tune the band gap and the emission color of the material. When this compound is used as a monomer in a polymer, this electronic perturbation is carried into the entire conjugated system. The interplay between the electron-withdrawing nature of the fluorenone and the iodo-substituent, combined with the properties of the co-monomer, allows for a high degree of control over the final emission color, making it possible to achieve tunable emission across the visible spectrum.

Below is a table summarizing the expected influence of the iodo-substituent on key material properties.

| Property | Influence of 1-Iodo-Substitution | Rationale |

| Reactivity | High | The C-I bond is relatively weak and highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. |

| Emission Color | Blue-shifted relative to alkyl-substituted fluorenones | The inductive electron-withdrawing effect of iodine can lower the HOMO and LUMO levels, potentially widening the band gap. |

| Quantum Yield | Potentially lower fluorescence quantum yield | The heavy atom effect of iodine can promote intersystem crossing to the triplet state, quenching fluorescence. |

| Solubility | Moderate | The iodo-substituent offers a modest increase in polarity and molecular weight compared to the unsubstituted fluorenone. |

| Thermal Stability | High | The fluorenone core is inherently stable, and the C-I bond is sufficiently robust under typical device operating conditions. |

Integration into Porous Framework Materials and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable nature makes them promising candidates for applications in gas storage, catalysis, and sensing. The incorporation of functional building blocks, or monomers, is key to tailoring the properties of COFs for specific applications.

While direct examples of this compound being used in COF synthesis are not yet widely reported, its structural and chemical properties make it a highly attractive candidate monomer. The fluorenone unit, with its electron-deficient nature, can be incorporated into COF structures to create materials with unique electronic properties. The iodo-substituent provides a reactive site that could potentially be used in post-synthetic modification of the COF. For example, after the COF has been constructed using other reactive groups on the fluorenone monomer, the iodo group could be used to anchor catalytic metal complexes or other functional molecules within the pores of the framework.

Alternatively, the reactivity of the C-I bond could be harnessed in the primary synthesis of the COF itself. While most COF syntheses rely on reversible bond formation (e.g., boronate ester or imine formation), there is growing interest in using irreversible reactions, such as palladium-catalyzed cross-coupling, to create highly stable frameworks. In such a scenario, a di- or tri-functionalized fluorenone monomer, with one of the reactive sites being the iodo group, could be polymerized with appropriate linkers to form a fluorenone-containing COF. The electron-accepting fluorenone units within the porous framework could create materials with interesting properties for applications in photocatalysis or as sensors for electron-rich analytes.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways for 1-Iodo-9H-fluoren-9-one

While established methods for the synthesis of halogenated fluorenones exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives.

Key areas of exploration include:

Palladium-Catalyzed Cyclocarbonylation: Building upon the successful synthesis of various substituted fluoren-9-ones from o-halobiaryls, further investigation into the palladium-catalyzed cyclocarbonylation of appropriately substituted 2-iodobiphenyl (B1664525) precursors could yield highly efficient and regioselective pathways to this compound. nih.govresearchgate.netorganic-chemistry.org

Transient Directing Group Strategies: The use of transient directing groups in palladium(II)-catalyzed C(sp²)-H functionalization cascades has proven effective for the synthesis of fluorenones from benzaldehydes and aryl iodides. acs.org Future work could adapt this methodology to introduce the iodo-substituent with high precision.

Iodine-Mediated Cyclizations: Iodine-mediated synthesis has been successfully employed for the creation of benzo[a]fluorenones from yne-enones. nih.gov Exploring similar iodine-mediated or catalyzed cyclization strategies could offer a direct and atom-economical route to this compound.

Flow Chemistry and Process Optimization: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reaction control. Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially leading to higher yields and purity. google.com

| Synthetic Approach | Potential Advantages | Key Precursors |

| Palladium-Catalyzed Cyclocarbonylation | High yields, good regioselectivity | Substituted 2-iodobiphenyls |

| Transient Directing Group C-H Functionalization | High precision in substituent placement | Benzaldehydes and aryl iodides |

| Iodine-Mediated Cyclization | Atom-economical, direct route | Yne-enones |

| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimized starting materials for continuous process |

Unveiling Undiscovered Reactivity Profiles and Transformations

The carbon-iodine bond in this compound is a key functional group that allows for a wide array of subsequent chemical modifications. Future research will undoubtedly focus on exploring and expanding the reactivity profile of this versatile building block.

Suzuki-Miyaura Cross-Coupling Reactions: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgharvard.edu Extensive research is anticipated in coupling this compound with a diverse range of aryl and vinyl boronic acids or esters to generate novel, conjugated systems with tailored electronic and photophysical properties. mdpi.comresearchgate.netresearchgate.net

Other Palladium-Catalyzed Cross-Coupling Reactions: Beyond the Suzuki reaction, the reactivity of the C-I bond can be exploited in other palladium-catalyzed transformations, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These would allow for the introduction of alkynyl, alkenyl, and amino functionalities, respectively, further diversifying the chemical space of accessible fluorenone derivatives.

Hypervalent Iodine Chemistry: The iodo-group can be oxidized to form hypervalent iodine species, which are powerful reagents in their own right. nih.gov Research into the in-situ generation and subsequent reactions of hypervalent iodine derivatives of this compound could unveil novel and unexpected transformations.

Metal-Free Transformations: While palladium catalysis is a dominant theme, the exploration of metal-free cross-coupling and functionalization reactions will be a significant area of future research, aligning with the principles of green chemistry.

| Reaction Type | Introduced Functionality | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl, Vinyl | Organic electronics, fluorescent probes |

| Sonogashira Coupling | Alkynyl | Conjugated polymers, advanced materials |

| Heck Coupling | Alkenyl | Synthesis of complex organic molecules |

| Buchwald-Hartwig Amination | Amino | Biologically active compounds, hole-transport materials |

| Hypervalent Iodine Chemistry | Various | Novel synthetic transformations |

Advanced Materials Design with Tailored Iodo-Fluorenone Scaffolds

The fluorenone core is a well-established building block for a variety of functional materials due to its intriguing photophysical and electronic properties. researchgate.netresearchgate.net The ability to functionalize the 1-position via the iodo-group provides a powerful tool for the rational design of advanced materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs): Fluorenone-based materials have been investigated as emitters in OLEDs. researchgate.net The functionalization of this compound through cross-coupling reactions can be used to tune the emission color, quantum efficiency, and charge transport properties of the resulting materials, leading to the development of next-generation OLEDs. ossila.comossila.comyoutube.com

Organic Photovoltaics (OPVs): The development of novel donor and acceptor materials is crucial for improving the efficiency of OPVs. The tunable electronic properties of fluorenone derivatives make them promising candidates for these applications.

Chemosensors: The fluorenone scaffold can act as a signaling unit in chemosensors. researchgate.net By attaching specific recognition moieties to the 1-position of the fluorenone core, it is possible to design highly selective and sensitive sensors for various analytes.

Conductive Polymers: The incorporation of this compound into polymer backbones, followed by further functionalization or doping, could lead to the development of new conductive polymers with applications in electronics and energy storage. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile nature of the fluorenone scaffold and the reactivity of the iodo-substituent create numerous opportunities for interdisciplinary research.

Medicinal Chemistry: Fluorenone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. nih.govwikipedia.org The 1-iodo-substituent provides a convenient handle for the synthesis of libraries of novel fluorenone derivatives for biological screening, potentially leading to the discovery of new therapeutic agents.

Catalysis: Fluorenone-based ligands have been utilized in catalysis. The synthesis of novel ligands derived from this compound could lead to the development of catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. researchgate.net

Supramolecular Chemistry: The planar and aromatic nature of the fluorenone core makes it an attractive building block for the construction of complex supramolecular architectures through non-covalent interactions.

Computational Guidance for Rational Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the electronic, optical, and thermodynamic properties of molecules. nih.govfigshare.comacs.org

Predicting Reactivity: DFT calculations can be employed to predict the reactivity of different sites on the this compound molecule, guiding the selection of reaction conditions for desired transformations.

Designing Materials with Tailored Properties: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with optimized properties for applications in OLEDs, OPVs, and sensors. researchgate.net

Understanding Reaction Mechanisms: Theoretical studies can provide valuable insights into the mechanisms of novel synthetic reactions, aiding in their optimization and broader application.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-iodo-9H-fluoren-9-one, and how do they address structural ambiguities?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies electronic transitions influenced by the iodine substituent. Compare absorption maxima with the parent fluorenone (e.g., 9H-fluoren-9-one at ~300 nm ).

- NMR : and NMR detect deshielding effects from iodine. signals for aromatic protons adjacent to iodine are downfield-shifted. Use DEPT to resolve overlapping signals in polycyclic systems.

- X-ray Crystallography : Resolves iodine’s steric and electronic effects on bond lengths and angles. SHELX software (e.g., SHELXL) refines heavy-atom positions and validates crystallographic models .

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Methodological Answer :

- Direct Iodination : Use I/HIO in HSO for electrophilic substitution, monitoring reaction progress via TLC. Quench with NaSO to remove excess iodine.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Confirm purity via melting point (compare to 9H-fluoren-9-one: 83–85°C ) and HPLC.

- Yield Optimization : Pre-functionalize the fluorenone core with directing groups (e.g., nitro) to enhance regioselectivity, as seen in fluorenone-1-carboxylic acid derivatives .

Advanced Research Questions

Q. What computational methods validate the electronic effects of iodine in this compound, and how do they reconcile experimental discrepancies?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) for C, H, O and LANL2DZ for iodine. Compare calculated vs. experimental bond lengths (e.g., C–I bond ~2.09 Å).

- NBO Analysis : Quantifies hyperconjugative interactions between iodine’s σ* orbitals and aromatic π-systems. Address discrepancies in NMR chemical shifts by correlating with charge density maps.

- Contradiction Resolution : If experimental UV-Vis data conflict with TD-DFT predictions, re-evaluate solvent effects (e.g., dielectric constant adjustments) .

Q. How does iodine substitution influence the reactivity of 9H-fluoren-9-one in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh)/KCO in DMF/HO. Iodine’s leaving-group ability facilitates aryl boronic acid insertion. Monitor regioselectivity via NMR if fluorinated partners are used.

- Competing Pathways : Iodine’s steric bulk may hinder coupling at the 1-position. Compare yields with 2-iodo derivatives (e.g., 2,3-diamino-9H-fluoren-9-one ).

- Mechanistic Probes : Conduct Hammett studies to quantify electronic effects. Higher ρ values indicate greater sensitivity to substituent electronegativity.

Q. What strategies mitigate crystallographic challenges in resolving this compound structures?

- Methodological Answer :

- Heavy-Atom Techniques : Exploit iodine’s high electron density for phase determination in SHELXD. Refine anisotropic displacement parameters to account for thermal motion .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R < 0.05 and CC > 30% .

- Disorder Modeling : For iodine positional disorder, apply PART/SUMP restraints and cross-validate with Hirshfeld surface analysis.

Data Analysis and Contradiction Management

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., 25°C, DMSO-d for NMR solubility tests). Cross-reference with fluorenone derivatives (e.g., 9-fluorenone-1-carboxylic acid solubility in polar aprotic solvents ).

- Error Source Identification : Compare purity assays (e.g., elemental analysis vs. HPLC). Trace moisture or light exposure may degrade iodine-containing compounds; store under argon in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.